molecular formula C14H10N2O4S B2897730 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1202971-56-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2897730
CAS No.: 1202971-56-9
M. Wt: 302.3
InChI Key: QJDUQYHWJQBYIV-UHFFFAOYSA-N
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Description

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic molecule that features a combination of thiophene, isoxazole, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and isoxazole rings, followed by their integration into the dihydropyridine structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as:

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation of the thiophene ring.

    Piperidine derivatives: From reduction of the dihydropyridine ring.

    Substituted isoxazoles: From nucleophilic substitution reactions.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for developing new compounds with enhanced biological and material properties.

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O4SC_{14}H_{11}N_3O_4S with a molecular weight of 317.32 g/mol. Its structure includes a thiophene ring, an isoxazole moiety, and a dihydropyridine core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H11N3O4SC_{14}H_{11}N_3O_4S
Molecular Weight317.32 g/mol
CAS Number1203263-78-8

Antioxidant Activity

Research has indicated that derivatives containing thiophene and isoxazole exhibit significant antioxidant properties. For instance, compounds similar to the target molecule have shown high antioxidant activity in assays like the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) test. One study reported an IC50 value of 28.23 μg/mL , indicating potent radical scavenging ability compared to ascorbic acid .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study highlighted that related isoxazole derivatives demonstrated pronounced antibacterial activities against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory effects through modulation of inflammatory pathways. The activation of certain receptors involved in inflammation response may be influenced by these compounds, suggesting a role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of electron-rich heterocycles allows for effective donation of electrons to free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
  • Receptor Modulation : Some derivatives may act as agonists or antagonists at specific receptors involved in metabolic regulation and inflammation.

Case Studies

  • Antioxidant Evaluation : A study investigated various derivatives for their antioxidant potential using different assays and found that compounds with thiophene and isoxazole rings exhibited superior activity compared to traditional antioxidants .
  • Antimicrobial Testing : Another research effort focused on synthesizing new isoxazole derivatives and testing their antimicrobial efficacy against resistant strains of bacteria, revealing promising results for further development .
  • Inflammatory Response Modulation : In vivo studies demonstrated that certain derivatives could significantly reduce markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-13-4-3-9(7-15-13)14(18)19-8-10-6-11(20-16-10)12-2-1-5-21-12/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUQYHWJQBYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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